REACTION_SMILES
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[CH3:23][N:24]1[CH2:25][CH2:26][CH2:27][C:28]1=[O:29].[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[Cu:30]([I:31])[I:32].[F:15][C:16]([C:17]([O-:18])=[O:19])([F:20])[F:21].[I:1][c:2]1[cH:3][cH:4][c:5]([N+:12](=[O:13])[O-:14])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[Na+:22]>>[c:2]1([C:16]([F:15])([F:20])[F:21])[cH:3][cH:4][c:5]([N+:12](=[O:13])[O-:14])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(I)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(C(F)(F)F)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |